molecular formula C23H30N4O4S B2583947 N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-80-5

N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2583947
CAS No.: 898460-80-5
M. Wt: 458.58
InChI Key: OXJVLMPUBAIUFW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 898450-79-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of 444.5 g/mol. The structure includes a methoxyphenyl group and a morpholinoethyl-thioacetamide moiety linked to a hexahydroquinazolin scaffold.

PropertyValue
Molecular FormulaC₁₈H₃₄N₄O₄S
Molecular Weight444.5 g/mol
CAS Number898450-79-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydroquinazolin core and subsequent functionalization with thioacetamide and methoxyphenyl groups. Various synthetic routes have been documented in literature, often utilizing common reagents like chloroacetyl derivatives and morpholine.

Anticancer Activity

The anticancer properties of related compounds have been well-documented. For example, phenoxy-N-aromatic acetamides have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on cancer cell lines remain an area for further exploration.

Anti-inflammatory Effects

Compounds containing the morpholinoethyl-thioacetamide structure have demonstrated anti-inflammatory properties in various models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Analgesic Properties

Research indicates that certain derivatives exhibit analgesic effects comparable to established analgesics. This suggests that this compound may also possess similar properties .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of phenoxy-N-acetamides against E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups.
  • Anticancer Evaluation :
    • In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives led to reduced cell viability and induced apoptosis.
  • Anti-inflammatory Testing :
    • In animal models, compounds similar to this one were tested for their ability to reduce inflammation markers post-injury or infection.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-30-18-8-6-17(7-9-18)24-21(28)16-32-22-19-4-2-3-5-20(19)27(23(29)25-22)11-10-26-12-14-31-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJVLMPUBAIUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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